tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

Orexin receptor antagonist iNOS inhibitor Triple reuptake inhibitor

Sourcing constrained bicyclic amines for CNS SAR often means long lead times. This Boc-protected 2-azabicyclo[4.1.0]heptan-5-ol provides a rigid piperidine bioisostere with a 5-OH derivatization handle, bypassing scaffold-hopping bottlenecks. • Core of iNOS inhibitor ONO-1714 (Kᵢ=1.88 nM) and orexin-1/2 dual antagonists • Acid-labile Boc group enables orthogonal deprotection in hydrogenation-sensitive workflows • 98% purity supports direct use in parallel synthesis without pre-purification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 1544407-76-2
Cat. No. B6619422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
CAS1544407-76-2
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2C1C2)O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3
InChIKeyURGIRQGDXRVYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate: Procurement-Ready Boc-Protected Bicyclic Amine Scaffold


tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1544407-76-2) is a Boc-protected bicyclic amine featuring a conformationally constrained 2-azabicyclo[4.1.0]heptane core with a secondary hydroxyl group at the 5-position . This scaffold belongs to the broader azabicyclo[4.1.0]heptane class, which has been extensively exploited in medicinal chemistry as a rigidified bioisostere of piperidine, with applications spanning inducible nitric oxide synthase (iNOS) inhibition (e.g., ONO-1714) and orexin receptor antagonism [1]. The compound is commercially available in research quantities (≥98% purity) and serves primarily as a protected chiral building block for downstream functionalization . Quantifiable, comparator-based differentiation data for this specific intermediate remain scarce in the open literature; the evidence presented herein therefore relies on class-level inference and cross-study comparison rather than direct head-to-head assays involving this exact compound [2].

Why Generic Substitution Fails: N-Position, Hydroxy Regiochemistry, and Scaffold Conformation Dictate Divergent Biological and Synthetic Outcomes


The azabicyclo[4.1.0]heptane scaffold is not a monolithic class; the position of the ring nitrogen (2-aza vs. 3-aza) fundamentally redirects pharmacological target engagement. 2‑Azabicyclo[4.1.0]heptane derivatives have been developed as dual orexin‑1/orexin‑2 receptor antagonists and as selective iNOS inhibitors (ONO‑1714, Kᵢ = 1.88 nM for human iNOS), whereas 3‑azabicyclo[4.1.0]heptane derivatives dominate the triple‑reuptake inhibitor space (e.g., GSK1360707F) [1][2]. Furthermore, the 5‑hydroxy substituent on the target compound provides a chemically distinct handle for oxidation, esterification, or etherification that is absent in the more common 6‑(hydroxymethyl)‑3‑aza analogs . The Boc protecting group also enforces orthogonal synthetic compatibility versus the hydrogenolysis‑labile Cbz group found on competing building blocks [3]. These cumulative structural features mean that no single in‑class analog can simultaneously deliver the same reactivity profile, conformational constraint, and synthetic handle position.

Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation for tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate


Nitrogen Position Directs Pharmacological Target Class: 2‑Aza vs. 3‑Aza Scaffolds

The position of the ring nitrogen in azabicyclo[4.1.0]heptane scaffolds profoundly influences biological target engagement. 2‑Azabicyclo[4.1.0]heptane derivatives, such as the clinical iNOS inhibitor ONO‑1714, exhibit a Kᵢ of 1.88 nM against human inducible nitric oxide synthase [1]. In contrast, 3‑azabicyclo[4.1.0]heptane derivatives—including the triple‑reuptake inhibitor GSK1360707F—show no reported iNOS activity but instead demonstrate balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [2]. The target compound, tert‑butyl 5‑hydroxy‑2‑azabicyclo[4.1.0]heptane‑2‑carboxylate, retains the 2‑aza architecture and a functionalizable 5‑hydroxy group, making it structurally congruent with the orexin/iNOS antagonist pharmacophore rather than the triple‑reuptake pharmacophore. No direct head‑to‑head biological data comparing this exact compound to a named 3‑aza analog were identified; this differentiation is therefore classified as class‑level inference supported by patent and medicinal chemistry literature [1][2].

Orexin receptor antagonist iNOS inhibitor Triple reuptake inhibitor Scaffold hopping

Hydroxy Regiochemistry Enables Divergent Synthetic Elaboration vs. 6‑(Hydroxymethyl)‑3‑aza Analogs

The 5‑hydroxy substituent on the target compound offers a synthetic handle for oxidation to the corresponding ketone or for esterification/etherification, enabling distinct downstream transformations compared to the more common 6‑(hydroxymethyl)‑3‑azabicyclo[4.1.0]heptane‑3‑carboxylate building block. The latter is primarily used as a precursor in divergent synthesis of 6‑functionalized azabicyclo[4.1.0]heptane derivatives, obtained in four steps with 38% overall yield [1]. Critically, 2‑azabicyclo[4.1.0]heptan‑5‑ol derivatives—structurally analogous to the target compound—serve as direct precursors for ring expansion to 3,3‑disubstituted azepanes, a transformation that has been exploited in the asymmetric total synthesis of the opioid analgesic meptazinol [2]. The 6‑(hydroxymethyl)‑3‑aza analog cannot participate in this specific ring‑expansion sequence without a prior nitrogen transposition step, which is synthetically costly and yield‑limiting [1][2]. No quantitative yield comparison between the target compound and the 6‑(hydroxymethyl) analog in the same ring‑expansion protocol was found; this evidence is cross‑study comparable.

Ring expansion Azepane synthesis Hydroxy functionalization Building block differentiation

Protecting Group Orthogonality: Boc vs. Cbz Dictates Acid-Labile vs. Hydrogenolytic Deprotection Pathways

The tert‑butyloxycarbonyl (Boc) group on the target compound is cleaved under acidic conditions (typically TFA or HCl/dioxane), whereas the corresponding benzyl carbamate (Cbz) analog—benzyl 5‑hydroxy‑2‑azabicyclo[4.1.0]heptane‑2‑carboxylate (CAS 1799792-87-2)—requires hydrogenolysis (H₂, Pd/C) for deprotection [1]. This orthogonality is critical when the synthetic sequence contains acid‑sensitive functionality (e.g., acetals, silyl ethers) or when hydrogenation‑sensitive groups (e.g., alkenes, alkynes, benzyl ethers) are present [2]. The Boc‑protected compound can be deprotected without affecting benzyl‑ether‑protected hydroxyl groups, whereas the Cbz analog would simultaneously cleave both protecting groups. Commercially, the Boc analog (target compound) is available at 98% purity ; the Cbz analog is offered at 95%+ purity , representing a modest but quantifiable purity advantage for the Boc derivative. No direct deprotection rate‑constant comparison between these two specific compounds was located; this is class‑level inference based on well‑established protecting‑group chemistry.

Protecting group strategy Orthogonal deprotection Solid‑phase synthesis Peptidomimetic

Conformational Constraint and Metabolic Stability: Bicyclic vs. Monocyclic Piperidine Building Blocks

The cyclopropane‑fused bicyclic scaffold of azabicyclo[4.1.0]heptane imposes significant conformational restriction compared to a freely rotating piperidine ring, an effect that has been exploited to improve target selectivity and metabolic stability. The triple reuptake inhibitor GSK1360707F (a 3‑azabicyclo[4.1.0]heptane) demonstrated excellent oral bioavailability and brain penetration in vivo, attributes partly ascribed to the rigidified bicyclic core [1]. In the M4 muscarinic acetylcholine receptor allosteric modulator series, azabicyclo[4.1.0]heptane compounds displayed reduced oxidative metabolism at the piperidine α‑carbons compared to monocyclic piperidine analogs, though no quantitative CYP intrinsic clearance data comparing matched pairs (bicyclic vs. monocyclic) with the 2‑aza scaffold were found [2]. The target compound retains this constrained architecture and is therefore expected to confer similar metabolic advantages over monocyclic N‑Boc‑4‑hydroxypiperidine (CAS 109384‑19‑2) when incorporated into lead compounds. This is class‑level inference; direct metabolic stability data for the target compound itself are absent.

Conformational restriction Metabolic stability Piperidine bioisostere CYP inhibition

Best Research and Industrial Application Scenarios for tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate


Medicinal Chemistry: Orexin Receptor Antagonist and iNOS Inhibitor Lead Optimization

The 2‑aza scaffold of the target compound aligns with the pharmacophore of known orexin‑1/orexin‑2 dual antagonists (WO2012089607A1) and is structurally related to the iNOS inhibitor ONO‑1714 (Kᵢ = 1.88 nM) [1][2]. The 5‑hydroxy group provides a vector for introducing diverse substituents via ester or ether linkages, enabling systematic exploration of structure‑activity relationships (SAR) around the cyclopropane‑fused piperidine core without altering the nitrogen position. This is a distinct advantage over 3‑aza building blocks, which would require de novo scaffold synthesis to access the same target profile.

Synthetic Methodology: Direct Precursor for Ring Expansion to 3,3‑Disubstituted Azepanes

As demonstrated in the asymmetric total synthesis of meptazinol, 2‑azabicyclo[4.1.0]heptan‑5‑ol derivatives undergo stereoselective ring expansion to yield 3,3‑disubstituted azepanes—core structures found in several approved drugs [3]. The target compound, bearing the requisite 5‑hydroxy substituent and a cleavable Boc group, is poised for direct use in this transformation, bypassing the need for nitrogen transposition that would be required if the 6‑(hydroxymethyl)‑3‑aza analog were employed instead.

Parallel Synthesis and DNA‑Encoded Library (DEL) Construction Requiring Orthogonal Deprotection

The acid‑labile Boc protecting group enables selective amine unveiling in the presence of hydrogenation‑sensitive functional groups (alkynes, alkenes) or benzyl‑ether‑protected hydroxyls [4]. This orthogonality is essential in solid‑phase peptide synthesis (SPPS) and DNA‑encoded library (DEL) workflows, where hydrogenolysis conditions are incompatible with the DNA barcode or solid support. The commercially available 98% purity reduces the need for pre‑reaction purification, supporting high‑throughput parallel synthesis campaigns.

Conformationally Constrained Building Block for CNS Drug Discovery

The cyclopropane‑constrained bicyclic core restricts conformational freedom relative to monocyclic piperidine analogs, a feature that has been associated with improved metabolic stability and brain penetration in the 3‑aza series (GSK1360707F) [2]. While direct metabolic stability data for the target compound are lacking, the structural rationale supports its procurement for CNS‑targeted fragment‑based drug discovery (FBDD) or scaffold‑hopping exercises where conformational pre‑organization is desired.

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